N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide, also known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 2012 by a team of researchers at the pharmaceutical company Pfizer. Since then, MMB-2201 has gained popularity among researchers for its potential applications in scientific research.
Mechanism of Action
N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a crucial role in regulating various physiological processes. When this compound binds to these receptors, it activates a series of signaling pathways that ultimately lead to the physiological effects associated with the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various medical conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on specific physiological processes and to develop new drugs that target these receptors. However, one limitation of this compound is its potential for abuse and dependence, which can make it difficult to use in certain types of research.
Future Directions
There are many potential future directions for research on N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide, including the development of new drugs that target the endocannabinoid system, the study of its effects on various medical conditions, and the investigation of its potential for abuse and dependence. Additionally, researchers may explore alternative synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzoyl chloride with 2-aminophenylbutyric acid to form the intermediate product, which is then reacted with 2-amino-4-methylphenylacetamide to yield the final product, this compound.
Scientific Research Applications
N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide has been used extensively in scientific research for its potential applications in studying the endocannabinoid system and its effects on the human body. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.
properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)acetyl]amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBCQBMACKOXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.